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Compound of Interest

Compound Name: 2-Hydroxybutanamide

Cat. No.: B3115031

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure,
and available experimental data for 2-Hydroxybutanamide. The information is intended to
support research, development, and quality control activities involving this compound.

Chemical and Physical Properties

2-Hydroxybutanamide is a colorless liquid that is soluble in water and various organic
solvents, including ethanol and acetone.[1] While specific experimental values for melting and
boiling points are not readily available in the cited literature, its computed physicochemical
properties offer valuable insights for handling and experimental design.

Table 1: Physicochemical Properties of 2-Hydroxybutanamide
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Property Value Source
Molecular Formula C4H9NO2 [2]
Molecular Weight 103.12 g/mol [2]
CAS Number 1113-58-2 [2]
Appearance Colorless liquid [3]

Soluble in water, ethanol, and

Solubility Acetone [3]
XLogP3 -0.6 (2]
Hydrogen Bond Donor Count 2 [2]
Hydrogen Bond Acceptor

C)c;untg p 2 2l
Rotatable Bond Count 2 [4]
Exact Mass 103.063328530 Da [2]
Complexity 72.1 [2]

Chemical Structure

The structural identifiers for 2-Hydroxybutanamide provide a definitive representation of its
atomic arrangement, which is fundamental for understanding its chemical behavior and for use
in computational modeling and database searches.

Table 2: Structural Identifiers for 2-Hydroxybutanamide
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Identifier String Source

SMILES CCC(C(=0)N)O 2]

INChl=1S/C4HINO2/c1-2-
InChl 3(6)4(5)7/h3,6H,2H2,1H3, [2]
(H2,5,7)

UUXHICUVBOTXQS-
InChlKey [2]
UHFFFAOYSA-N

Experimental Protocols

The synthesis and analysis of 2-Hydroxybutanamide can be approached through several
established chemical methodologies. While detailed, step-by-step protocols for this specific
molecule are not extensively published, the following sections outline the general principles
and common procedures based on the synthesis of similar amide compounds.

Synthesis of 2-Hydroxybutanamide

Two primary synthetic routes are generally considered for the preparation of 2-
Hydroxybutanamide: direct amidation of 2-hydroxybutanoic acid and nucleophilic substitution
of a 2-halobutanamide.

This method involves the direct reaction of 2-hydroxybutanoic acid with an amine source,
typically ammonia. To facilitate this reaction, which can be thermodynamically unfavorable due
to the formation of a stable ammonium carboxylate salt, a coupling agent is often employed.

General Experimental Protocol (based on similar amidations):

» Activation of the Carboxylic Acid: To a solution of 2-hydroxybutanoic acid in a suitable aprotic
solvent (e.g., dichloromethane, DMF), a coupling agent such as 1-Ethyl-3-(3-
dimethylaminopropyl)carbodiimide (EDC) and an additive like 1-Hydroxybenzotriazole
(HOBLt) are added. The reaction is typically carried out under an inert atmosphere and at
reduced temperatures (e.g., 0 °C) to minimize side reactions.

e Amine Addition: A solution of ammonia in a suitable solvent is then added to the activated
carboxylic acid mixture.
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e Reaction Monitoring and Work-up: The reaction progress is monitored by a suitable
chromatographic technique (e.g., TLC or HPLC). Upon completion, the reaction mixture is
typically quenched with water and the product is extracted into an organic solvent.

 Purification: The crude product is then purified using techniques such as column
chromatography, crystallization, or distillation to yield pure 2-Hydroxybutanamide.

A representative procedure for a similar amide synthesis involves dissolving the carboxylic acid
in a solvent, adding a coupling reagent like EDC and an activator such as HOBt, followed by
the addition of the amine.[5] The reaction is stirred until completion and then worked up to
isolate the amide.

An alternative synthetic approach involves the displacement of a halide from a 2-
halobutanamide precursor with a hydroxide source.

General Experimental Protocol:

o Preparation of 2-Bromobutanamide: The starting material, 2-bromobutanamide, can be
synthesized from 2-bromobutyric acid via reaction with a chlorinating agent (e.g., thionyl
chloride) to form the acyl chloride, followed by amidation with ammonia.

e Hydrolysis: The 2-bromobutanamide is then treated with an aqueous base, such as sodium
hydroxide or potassium hydroxide, to facilitate the nucleophilic substitution of the bromine
atom with a hydroxyl group.

e Reaction Conditions: The reaction is typically heated to drive it to completion.

e Work-up and Purification: After the reaction is complete, the mixture is neutralized and the
product is extracted. Purification is then carried out using standard laboratory techniques as
described in the previous method.

Analytical Methods

The purity and identity of 2-Hydroxybutanamide can be assessed using standard analytical
techniques such as High-Performance Liquid Chromatography (HPLC) and Gas
Chromatography-Mass Spectrometry (GC-MS).
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A reversed-phase HPLC method would be a suitable approach for the analysis of 2-
Hydroxybutanamide.

General HPLC Method Parameters (based on similar polar analytes):

o Column: A C18 stationary phase is commonly used for the separation of polar organic
molecules.

» Mobile Phase: A gradient elution with a mixture of water (often with a modifier like formic acid
or trifluoroacetic acid to improve peak shape) and a polar organic solvent such as acetonitrile
or methanol is typically employed.

o Detection: UV detection at a low wavelength (e.g., ~200-220 nm) would be appropriate given
the lack of a strong chromophore in the molecule.

» Validation: A validated HPLC method should demonstrate specificity, linearity, accuracy,
precision, and robustness as per ICH guidelines.[6][7]

For instance, a validated HPLC method for a similar compound, Ga-68-DOTATATE, utilized a
C18 column with a water/acetonitrile gradient containing 0.1% TFA and UV detection at 220
nm.[7]

Due to the presence of polar functional groups (-OH and -NH2), derivatization is generally
required to increase the volatility and thermal stability of 2-Hydroxybutanamide for GC-MS
analysis.

General GC-MS Protocol (involving derivatization):

» Derivatization: The sample containing 2-Hydroxybutanamide is treated with a silylating
agent, such as N,O-Bis(trimethylsilyhtrifluoroacetamide (BSTFA) or N-methyl-N-
(trimethylsilyl)trifluoroacetamide (MSTFA), to convert the hydroxyl and amide protons to their
trimethylsilyl (TMS) derivatives.

e GC Separation: The derivatized sample is injected into a GC equipped with a non-polar
capillary column (e.g., DB-5ms or equivalent). The oven temperature is programmed to ramp
up to achieve separation of the analytes.
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o MS Detection: The separated components are detected by a mass spectrometer, which
provides information on the molecular weight and fragmentation pattern of the derivatized
analyte, allowing for its identification and quantification.

The analysis of other hydroxy acids by GC-MS has been successfully performed after
trimethylsilyl (TMS) derivatization.[8]

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the peer-reviewed literature detailing the
biological activity or involvement in signaling pathways of 2-Hydroxybutanamide itself.
However, research into related compounds, specifically N-hydroxybutanamide derivatives, has
shown that they can act as inhibitors of matrix metalloproteinases (MMPs).[4] MMPs are a
family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix
components, and their inhibition is a target for various therapeutic areas, including cancer.[4]

Given the absence of a known signaling pathway for 2-Hydroxybutanamide, a logical
workflow for a hypothetical investigation into its biological activity is presented below.

Data Analysis & Conclusion

Toxicity Assessment

Click to download full resolution via product page
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Caption: A logical workflow for investigating the potential biological activity of 2-
Hydroxybutanamide.

This diagram illustrates a rational approach to characterizing the biological effects of 2-
Hydroxybutanamide, starting from initial in vitro screening to more complex in vivo studies
and final data analysis. This serves as a conceptual framework in the absence of established
signaling pathway data for this specific compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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